Piperidin-4-ylmethyl trifluoromethanesulfonate

Description

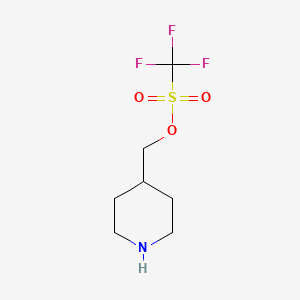

Piperidin-4-ylmethyl trifluoromethanesulfonate is a piperidine derivative featuring a trifluoromethanesulfonate (triflate) group attached to the 4-ylmethyl position. The triflate group (–SO₂CF₃) is a highly reactive leaving group, making this compound valuable in organic synthesis, particularly in nucleophilic substitution reactions and as an intermediate in pharmaceutical chemistry.

Properties

Molecular Formula |

C7H12F3NO3S |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

piperidin-4-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2 |

InChI Key |

ZOLMABZRMSAAGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most established and widely reported method for synthesizing this compound involves the reaction of piperidin-4-ylmethanol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base. This reaction converts the hydroxyl group of piperidin-4-ylmethanol into the triflate ester, yielding this compound.

$$

\text{Piperidin-4-ylmethanol} + \text{Trifluoromethanesulfonic anhydride} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{this compound}

$$

This method is analogous to the synthesis of other triflates such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, which are used as trifluoroalkylating agents.

Reaction Conditions and Reagents

- Starting Material: Piperidin-4-ylmethanol

- Triflation Agent: Trifluoromethanesulfonic anhydride (Tf2O)

- Base: Commonly used bases include pyridine, triethylamine, or N,N-diisopropylethylamine (DIPEA)

- Solvent: Anhydrous solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF)

- Temperature: Typically performed at low temperatures (0 °C to room temperature) to control reaction rate and avoid side reactions

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom of trifluoromethanesulfonic anhydride, leading to the formation of the triflate ester. The base scavenges the released triflic acid, driving the reaction forward.

Detailed Experimental Data and Analysis

Representative Experimental Procedure

A typical synthesis procedure reported by Vulcanchem (2024) is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve piperidin-4-ylmethanol in anhydrous dichloromethane under nitrogen atmosphere. |

| 2 | Cool the solution to 0 °C using an ice bath. |

| 3 | Add a stoichiometric amount of base (e.g., triethylamine) slowly to the solution. |

| 4 | Add trifluoromethanesulfonic anhydride dropwise while maintaining the temperature at 0 °C. |

| 5 | Stir the reaction mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 12-16 hours. |

| 6 | Quench the reaction by adding water carefully, then extract the organic layer. |

| 7 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. |

| 8 | Purify the crude product by column chromatography or recrystallization to obtain pure this compound. |

Yield and Purity

- Typical isolated yields range from 70% to 90%, depending on reaction scale and purification method.

- The product is typically a moisture-sensitive solid or oil, requiring storage under anhydrous conditions.

Analytical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C7H12F3NO3S |

| Molecular Weight | 247.24 g/mol |

| IUPAC Name | This compound |

| NMR | Characteristic triflate signals in $$^{19}F$$ NMR at around -78 ppm; $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution pattern |

| IR | Strong absorption bands near 1350 and 1200 cm$$^{-1}$$ corresponding to S=O stretching |

Comparative Analysis of Triflation Methods

A study on the chemoselective synthesis of triflates using trifluoromethanesulfonic anhydride highlights the importance of solvent and base choice for optimal yields and selectivity. The table below summarizes solvent-base combinations and their effects on triflation efficiency for similar substrates:

| Entry | Base | Solvent | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Potassium fluoride (KF) | Trifluoroacetic acid (TFA) | 100 | 70 | Complete conversion but moderate yield |

| 2 | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile (MeCN) | >99 | 85 | High yield and mild conditions |

| 3 | Triethylamine | Dichloromethane (DCM) | 95 | 80 | Commonly used, good balance |

The use of DIPEA in acetonitrile is often preferred for piperidin-4-ylmethanol triflation due to its excellent solubility and mild basicity, minimizing side reactions.

Advanced Synthetic Applications and Modifications

Use in Complex Piperidine Scaffold Synthesis

This compound has been used in multi-step syntheses of biologically active piperidine compounds, including analogues of acetylcholinesterase inhibitors and antimalarial agents. The triflate group serves as a leaving group in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, enabling structural diversification.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Piperidin-4-ylmethanol |

| Triflation Agent | Trifluoromethanesulfonic anhydride (Tf2O) |

| Base | Triethylamine, DIPEA, or pyridine |

| Solvent | Anhydrous DCM, MeCN, or THF |

| Temperature | 0 °C to room temperature |

| Atmosphere | Nitrogen or argon inert atmosphere |

| Reaction Time | 12-18 hours |

| Yield | 70-90% |

| Product State | Moisture-sensitive solid or oil |

| Analytical Techniques | $$^{1}H$$, $$^{13}C$$, $$^{19}F$$ NMR; IR spectroscopy |

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The piperidine ring can be oxidized to form piperidinones.

Reduction: The compound can be reduced to form piperidin-4-ylmethyl alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used under acidic conditions.

Major Products Formed

Nucleophilic substitution: Products include piperidin-4-ylmethyl azide, piperidin-4-ylmethyl thiocyanate, and piperidin-4-ylmethyl methoxide.

Oxidation: The major product is piperidin-4-one.

Reduction: The major product is piperidin-4-ylmethyl alcohol.

Scientific Research Applications

Piperidin-4-ylmethyl trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.

Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of piperidin-4-ylmethyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and the synthesis of biologically active molecules .

Comparison with Similar Compounds

Core Structural Variations

- Piperidin-4-ylmethyl trifluoromethanesulfonate : Contains a saturated piperidine ring with a triflate group on the 4-ylmethyl substituent.

- 3-[(3R,4R)-3,4-Dimethyl-1-(trifluoromethanesulfonyl)piperidin-4-yl]phenyl trifluoromethanesulfonate (Compound 17) : Features a dimethyl-substituted piperidine ring and a phenyl group at the 3-position, with two triflate groups. The steric and electronic effects of the dimethyl and phenyl groups likely enhance stability but reduce reactivity compared to the target compound .

- 2,4,6-Triphenyl-1-(piperidin-4-ylmethyl)pyridin-1-ium trifluoromethanesulfonate (AX75982) : A pyridinium salt with three phenyl groups and a piperidin-4-ylmethyl-triflate counterion. The aromatic pyridinium core increases hydrophobicity and may influence solubility in polar solvents .

- 1,2,3,6-Tetrahydropyridin-4-yl trifluoromethanesulfonate (Compound 26) : Partially unsaturated tetrahydropyridine ring, which alters conjugation and reactivity. The triflate here may act as a leaving group in ring-opening or substitution reactions .

Molecular Data Table

Reactivity and Stability

- Triflate Group Reactivity : All compounds leverage the triflate’s superior leaving-group ability. However, steric hindrance in compound 17 (due to dimethyl and phenyl groups) may slow substitution compared to the less hindered target compound .

- Stability Issues : Commercial discontinuation of compound 26 and related derivatives () suggests instability under standard conditions, possibly due to hygroscopicity or thermal sensitivity .

Biological Activity

Piperidin-4-ylmethyl trifluoromethanesulfonate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its influence on various biological pathways.

Structural Characteristics

This compound consists of a piperidine ring substituted at the 4-position with a methyl group and linked to a trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group enhances the compound's electrophilicity, making it a valuable intermediate in organic synthesis and drug discovery.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with trifluoromethanesulfonate | Enhanced reactivity and potential biological activity |

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Piperidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, some studies report that modifications to the piperidine structure can lead to improved binding affinities for targets such as menin, which is implicated in mixed lineage leukemia (MLL) .

-

Case Studies :

- In one study, a series of piperidine analogs demonstrated significant inhibitory activity against MLL leukemia cells, with IC50 values ranging from 14 nM to 50 nM, indicating strong cellular activity .

- Another investigation revealed that certain piperidine-based compounds exhibited selective cytotoxicity towards prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives are also noteworthy. This compound has been evaluated for its potential against various pathogens:

- Antibacterial Effects : Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Antifungal Properties : Research indicates that certain piperidine compounds can inhibit fungal growth, suggesting their utility in treating fungal infections .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives are influenced by their structural modifications:

- Monoamine Oxidase (MAO) Inhibition : Some studies suggest that piperidine-containing compounds may exhibit MAO inhibitory activity, which can be beneficial in treating mood disorders .

- Selectivity and Potency : Variations in substitution patterns on the piperidine ring significantly affect the selectivity and potency of these compounds against different biological targets .

Q & A

Q. What are the optimal synthetic routes for preparing piperidin-4-ylmethyl trifluoromethanesulfonate, and how can yield optimization be achieved?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, microwave-assisted alkylation using trifluoromethanesulfonate esters (e.g., methyl or ethyl derivatives) with a base like cesium carbonate in acetonitrile can enhance reaction efficiency (150°C, 10–15 min) . Yield optimization requires careful selection of alkylating agents, solvent polarity, and temperature control. Purification via column chromatography or recrystallization is recommended for isolating high-purity products. Monitoring reaction progress using thin-layer chromatography (TLC) or NMR is critical for troubleshooting low yields.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and purity. For example, distinguishing between O- and S-alkylation products requires analysis of chemical shifts in the 2–5 ppm range for sulfonate groups .

- Infrared (IR) Spectroscopy: Peaks near 1200–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (CF₃ vibrations) confirm structural integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chelometric Titration: For quantifying metal impurities in trifluoromethanesulfonate salts (e.g., ≥90% purity thresholds) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Based on GHS classifications for structurally similar trifluoromethanesulfonates:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1B skin/eye irritant) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (P264 precaution) .

- Storage: Store under argon in light-protected containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., O- vs. S-alkylation selectivity)?

Methodological Answer: Divergent selectivity often arises from solvent/base systems. For example:

- O-Alkylation: Use polar aprotic solvents (e.g., acetonitrile) with Cs₂CO₃ to favor oxygen nucleophilicity .

- S-Alkylation: Add sodium iodide in DMF to enhance sulfur reactivity via in situ iodide displacement .

Validate selectivity ratios using quantitative ¹H NMR (e.g., integrating peaks for O- vs. S-alkylated products). Computational modeling (DFT studies) can further predict regioselectivity trends .

Q. What strategies mitigate batch-to-batch variability in purity during synthesis?

Methodological Answer:

- Quality Control (QC): Implement strict in-process checks (e.g., TLC, HPLC) to monitor intermediates.

- Standardized Protocols: Use gravimetric analysis (post-ignition to oxide) for metal content and titrimetry for purity validation (e.g., ≥90% threshold) .

- Reagent Sourcing: Ensure trifluoromethanesulfonate esters are anhydrous and free from hydrolytic byproducts (e.g., triflic acid).

Q. How can computational tools aid in designing derivatives with enhanced biological or material properties?

Methodological Answer:

- Retrosynthetic AI Models: Platforms like IBM RXN for Chemistry predict feasible reaction pathways (e.g., S-alkylation steps) .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., piperidine motifs in receptor binding) using software like GROMACS .

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with biological activity or ionic conductivity in materials science applications .

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Buffer Preparation: Use sodium acetate/1-octanesulfonate buffers (pH 4.6) for stability in aqueous assays .

- Dose-Response Studies: Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control Experiments: Include trifluoromethanesulfonate-free analogs to isolate the piperidine moiety’s contribution to activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Reproducibility Checks: Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere).

- Cross-Validation: Compare IR/NMR data with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Impurity Profiling: Use LC-MS to identify side products (e.g., hydrolysis byproducts) that may skew thermal data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.